molecular formula C6H4BrF2N B177035 3-Bromo-2,4-difluoroaniline CAS No. 103977-79-3

3-Bromo-2,4-difluoroaniline

Cat. No.: B177035
CAS No.: 103977-79-3
M. Wt: 208 g/mol
InChI Key: NUDDKKLQNVWKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 2,4-difluoroaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. For example, 2,4-difluoroaniline can be synthesized by the fluorination of 2,4,5-trichloronitrobenzene followed by reduction. The bromination step is then performed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 3-Bromo-2,4-difluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine and difluoro substituents enhance its reactivity, making it suitable for forming diverse chemical structures .

2. Biology

  • Biological Activity : The compound is investigated for its potential biological activities, particularly as an anticancer agent. Research has shown that it can induce cytotoxic effects in cancer cell lines, highlighting its significance in cancer research .

3. Medicine

  • Drug Development : The derivatives of this compound are explored for therapeutic applications, especially in targeting specific pathways involved in diseases such as cancer. Its role as a GCN2 inhibitor has been particularly noted, where it suppresses the GCN2 pathway activation under stress conditions .

4. Industry

  • Specialty Chemicals Production : This compound is utilized in the production of advanced materials and specialty chemicals due to its unique properties and reactivity profiles .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 20 µM. The mechanism involved the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 3-Bromo-2,6-difluoroaniline
  • 3-Bromo-2-fluoroaniline
  • 2-Amino-4-bromo-3-fluorobenzonitrile

Comparison: Compared to its analogs, 3-Bromo-2,4-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, the presence of fluorine atoms at positions 2 and 4 can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain types of chemical transformations .

Biological Activity

3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3) is a halogenated aniline compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its biological activity has been the subject of various studies, focusing on its role in cancer therapy and its interaction with biological systems.

  • Molecular Formula : C6_6H4_4BrF2_2N
  • Molecular Weight : 208.00 g/mol
  • Boiling Point : Data not available
  • Log P (octanol-water partition coefficient) : Ranges from 1.69 to 3.16, indicating moderate lipophilicity which influences its bioavailability and permeability across biological membranes .

Anticancer Properties

This compound has been investigated for its potential as a selective inhibitor of certain kinases involved in cancer progression. Notably, it has been used as a precursor in the synthesis of compounds that inhibit B-RafV600E, a mutation commonly found in melanoma and colorectal cancers.

  • Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against B-RafV600E with low nanomolar IC50 values. These compounds also showed significant efficacy in suppressing the proliferation of human cancer cell lines harboring this mutation, while being less effective against wild-type B-Raf cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that it is a blood-brain barrier (BBB) permeant but not a substrate for P-glycoprotein (P-gp), suggesting potential central nervous system activity. Additionally, it does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk of drug-drug interactions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed several key insights:

  • Halogen Substitution : The presence of bromine and fluorine atoms significantly enhances the biological activity by modulating electronic properties and steric factors.
  • Selectivity : Modifications to the aniline structure can lead to increased selectivity for specific kinase targets, which is crucial for minimizing off-target effects in therapeutic applications .

Summary of Research Findings

StudyFindings
Demonstrated potent inhibition of B-RafV600E with derivatives showing low nanomolar IC50 values.
Characterized pharmacokinetic properties; noted as BBB permeant with no significant CYP inhibition.
Utilized in the synthesis of [11C]vemurafenib for imaging studies related to BRAF mutations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2,4-difluoroaniline with high regioselectivity?

  • Methodological Answer : A common approach involves bromination of 2,4-difluoroaniline using controlled conditions. For example, anhydrous cupric bromide (CuBr₂) and t-butyl nitrite in acetonitrile at 60–65°C can introduce bromine selectively at the 3-position . Alternatively, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at ambient temperature enables regioselective bromination of precursor amines . Key parameters include temperature control (<25°C to avoid side reactions) and stoichiometric ratios (0.5–1.0 eq brominating agent).

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) : Purity >95% is achievable, as validated for isomers like 4-bromo-2,6-difluoroaniline (retention time calibration) .
  • ¹H/¹⁹F NMR : Spin–spin coupling patterns distinguish fluorine and bromine positions. For example, ¹H NMR of 5-bromo-2,4-difluoroaniline in acidic D₂O resolves splitting due to adjacent fluorine atoms .
  • Melting Point Analysis : Compare observed mp (e.g., 63–65°C for 4-bromo-2,6-difluoroaniline) with literature to confirm crystallinity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on hazard codes (R20/21/22-36/37/38) for analogous brominated anilines:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/skin contact.
  • Store at 0–6°C in airtight containers to prevent degradation .
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, slowing nucleophilic substitution but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the 2-fluoro group directs coupling to the 5-position. Optimize using bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF, 80°C) to improve yields .

Q. What challenges arise in interpreting ¹⁹F NMR spectra of halogenated anilines, and how can they be mitigated?

  • Methodological Answer : Fluorine’s high electronegativity causes significant chemical shift dispersion. For this compound:

  • Use deuterated solvents (e.g., DMSO-d₆) to avoid proton coupling.
  • Acquire spectra at high field (>400 MHz) to resolve overlapping signals.
  • Reference ¹⁹F shifts to internal standards (e.g., CFCl₃) for accuracy .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the amine group increases solubility but may lead to decomposition via Br⁻ elimination (monitor by TLC).
  • Basic Conditions : Deprotonation accelerates hydrolysis of the C-Br bond. Stabilize with buffered solutions (pH 6–8) and low temperatures (0–4°C) during reactions .

Q. Notes

  • Contradictions : Reported melting points and hazards vary slightly between isomers (e.g., 4-bromo-2,6-difluoroaniline vs. 2-bromo-4,6-difluoroaniline). Always verify isomer-specific data.

Properties

IUPAC Name

3-bromo-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDKKLQNVWKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547865
Record name 3-Bromo-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103977-79-3
Record name 3-Bromo-2,4-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103977-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1,3-difluoro-4-nitrobenzene (30 g, 130 mmol) and tin(II) chloride dihydrate in 36% hydrochloric acid (150 ml) was heated to 40° C. Diethyl ether (20 ml) was slowly added to bring about solution. Once in solution the reaction proceeded rapidly and the ether boiled away. After heating at 60° C. for 1 h the reaction was cooled and then poured onto ice-water (1.5 l). The solution was made basic (pH 13) with 30% aq. sodium hydroxide keeping the internal temperature below 20° C. The resulting grey slurry was swirled with chloroform (2×500 ml), the organic extracts were combined, washed with water, dried over an-hydrous magnesium sulfate containing 2 g decolourising charcoal, filtered and evaporated to dryness. Trituration with isohexane afforded 23 g (83%) of the title compound as a buff-coloured solid: 1H NMR (360 MHz, CDCl3) δ 3.51 (2H, br), 6.65–6.70 (1H, mn), 6.75-6-80 (1H, m).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 31.2 g of 3-bromo-2,4-difluoronitrobenzene, 150 ml concentrated HCl and 150 g stannous chloride dihydrate was placed in a preheated oil bath at 60° C. A small quantity of diethyl ether was then added to bring about solution. After heating at 60° C. for 30 minutes, the mixture was cooled and then poured into 1500 ml ice/water. The solution was then basified to pH 13 using 30% aqueous sodium hydroxide while maintaining the temperature below 25° C. by external cooling. The mixture was extracted three times with chloroform and the combined organic extracts were washed with water. The organic phase was dried and evaporated to yield a white solid, m.p. 77°-78° C., yield 90.5% (24.7 g).
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,4-difluoroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4-difluoroaniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,4-difluoroaniline
Reactant of Route 4
3-Bromo-2,4-difluoroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,4-difluoroaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,4-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.